
DL-2-Cyanophenylglycine
Overview
Description
DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-2-Cyanophenylglycine can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with 4-aminobenzonitrile in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in water at elevated temperatures (100-110°C) for several hours. The product is then purified by converting it to its sodium salt and re-acidifying it using diluted hydrochloric acid .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: DL-2-Cyanophenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Carboxyphenylglycine.
Reduction: 2-Aminophenylglycine.
Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.
Scientific Research Applications
DL-2-Cyanophenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which DL-2-Cyanophenylglycine exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as reversible inhibitors of lysine-specific demethylase 1. This enzyme plays a crucial role in the regulation of gene expression by demethylating histone proteins . By inhibiting this enzyme, this compound derivatives can modulate gene expression and potentially affect various biological processes.
Comparison with Similar Compounds
DL-Phenylglycine: Lacks the cyano group, making it less reactive in certain chemical reactions.
DL-4-Cyanophenylglycine: Similar structure but with the cyano group in a different position, affecting its reactivity and biological activity.
DL-2-Aminophenylglycine: A reduction product of DL-2-Cyanophenylglycine, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the cyano group at the 2-position of the phenyl ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-cyanoanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARDDDCUWMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494699 | |
Record name | N-(2-Cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64377-71-5 | |
Record name | N-(2-Cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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